N-ethyl-4-methylanilinehydrochloride N-ethyl-4-methylanilinehydrochloride
Brand Name: Vulcanchem
CAS No.: 878784-40-8
VCID: VC18177750
InChI: InChI=1S/C9H13N.ClH/c1-3-10-9-6-4-8(2)5-7-9;/h4-7,10H,3H2,1-2H3;1H
SMILES:
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol

N-ethyl-4-methylanilinehydrochloride

CAS No.: 878784-40-8

Cat. No.: VC18177750

Molecular Formula: C9H14ClN

Molecular Weight: 171.67 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-4-methylanilinehydrochloride - 878784-40-8

Specification

CAS No. 878784-40-8
Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
IUPAC Name N-ethyl-4-methylaniline;hydrochloride
Standard InChI InChI=1S/C9H13N.ClH/c1-3-10-9-6-4-8(2)5-7-9;/h4-7,10H,3H2,1-2H3;1H
Standard InChI Key NVTFUTDUSFDSJM-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC=C(C=C1)C.Cl

Introduction

Chemical Structure and Classification

Molecular Formula and Weight

  • Molecular Formula: C₉H₁₄ClN

  • Molecular Weight: 171.67 g/mol

  • IUPAC Name: N-ethyl-4-methylaniline hydrochloride .

Structural Features

  • Parent Compound: N-Ethyl-p-toluidine (CAS: 622-57-1).

  • Functional Groups: Aromatic amine (aniline), ethyl substituent (N-ethyl), methyl substituent (p-tolyl), and hydrochloride salt .

Synthesis and Production

Key Reaction Conditions

  • Temperature: 50–100°C for alkylation.

  • Catalysts: Base catalysts (e.g., K₂CO₃) for deprotonation.

  • Solvents: Polar aprotic solvents (e.g., DMF, ethanol) .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting PointNot explicitly reported
SolubilitySoluble in water, methanol
Density~1.1–1.2 g/cm³ (estimated)
HygroscopicityLikely hygroscopic

Stability and Reactivity

  • Stability: Stable under inert conditions but may decompose upon exposure to strong oxidizers or bases.

  • Reactivity:

    • Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation).

    • Forms coordination complexes with transition metals due to the lone pair on nitrogen .

Applications

Pharmaceutical Intermediate

  • Used in the synthesis of phenylpiperazine derivatives with acaricidal activity .

  • Potential precursor for antipsychotic and antidepressant agents (e.g., analogues of trazodone) .

Materials Science

  • Building block for dyes and pigments due to its aromatic amine structure .

Hazard StatementPrecautionary Measures
H302 (Harmful if swallowed)Use PPE; avoid ingestion.
H315 (Skin irritation)Wear gloves and protective clothing.
H319 (Eye irritation)Use eye protection.
H335 (Respiratory irritation)Use in well-ventilated areas.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 6.8–7.2 ppm (multiplet).

    • N-Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 3.3–3.5 ppm (quartet, CH₂) .

  • IR (KBr):

    • N–H stretch: ~3300 cm⁻¹.

    • C–N stretch: ~1250 cm⁻¹ .

Mass Spectrometry

  • Molecular Ion (EI): m/z 135 (N-ethyl-p-toluidine), with fragments at m/z 106 (loss of C₂H₅) and m/z 91 (tropylium ion) .

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